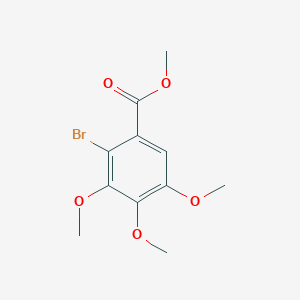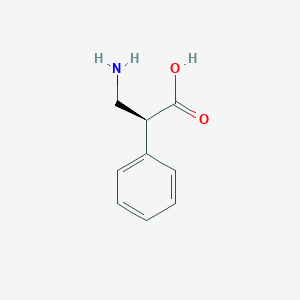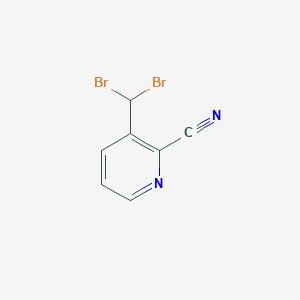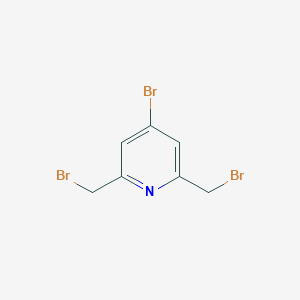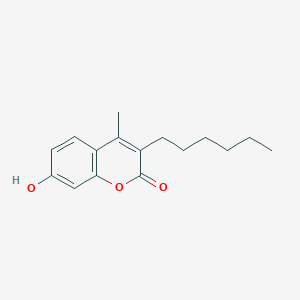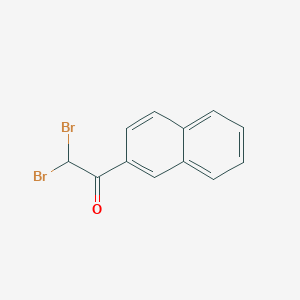
2-(Dibromoacetyl)naphthalene
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Applications in Supramolecular Chemistry and Molecular Devices
2-(Dibromoacetyl)naphthalene is related to the family of naphthalene diimides (NDIs), which have been extensively researched for their applications in supramolecular chemistry. These compounds are utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the formation of ion-channels via ligand gating. Their unique properties enable the creation of advanced molecular devices with potential applications in computing and nanotechnology (Kobaisi et al., 2016).
Material Science and Electronic Applications
Core-substituted naphthalene diimides, a category to which 2-(Dibromoacetyl)naphthalene belongs, are pivotal in material science. They are used in the development of n-type semiconductors, demonstrating promising applications in organic electronics. Their high electron affinity and thermal stability make them suitable for use in photovoltaic devices and flexible displays (Bhosale et al., 2021).
Biomedical Applications
In the realm of biomedical research, derivatives of 2-(Dibromoacetyl)naphthalene have been investigated for their interaction with DNA and potential medicinal applications. These interactions are crucial for the development of new drugs and therapeutic strategies, especially in targeting specific genetic sequences or structures (Kobaisi et al., 2016).
Environmental Science and Pollutant Removal
Related naphthalene compounds have been studied for their role in environmental science, particularly in the removal of recalcitrant pollutants from wastewater. This research is vital for developing more effective methods for water purification and reducing environmental contamination (Shao et al., 2016).
Analytical Chemistry and Sensing
2-(Dibromoacetyl)naphthalene derivatives have also found applications in analytical chemistry, acting as sensors due to their specific reactivity and fluorescence properties. These compounds can be used to detect and measure various chemical species, contributing significantly to advancements in chemical sensors and diagnostics (Anbu et al., 2013).
Zukünftige Richtungen
While specific future directions for “2-(Dibromoacetyl)naphthalene” are not mentioned in the search results, naphthalene and its derivatives have been studied for their potential in various fields. For instance, the TiO2 catalyst has shown advantages in terms of the removal efficiency and mineralization of naphthalene due to its large specific surface area, porous structure, and photocatalytic properties . Additionally, naphthalene derivatives are considered excellent candidates for the construction of organic electronic appliances.
Eigenschaften
IUPAC Name |
2,2-dibromo-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-12(14)11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPXDNYLSHFPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502397 | |
| Record name | 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibromoacetyl)naphthalene | |
CAS RN |
13651-05-3 | |
| Record name | 2,2-Dibromo-1-(naphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



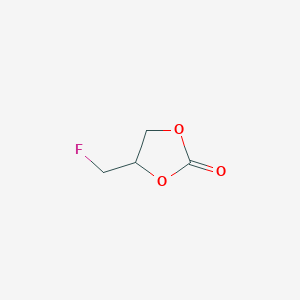
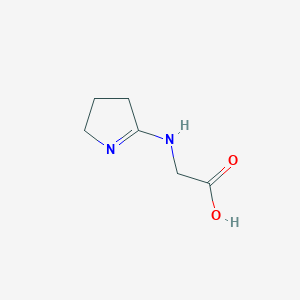


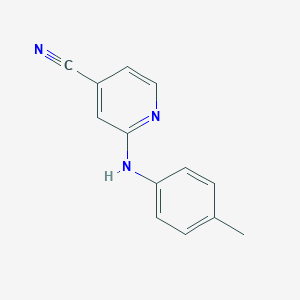
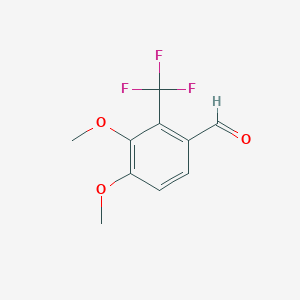
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
